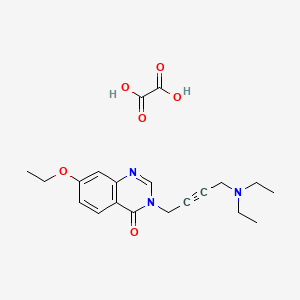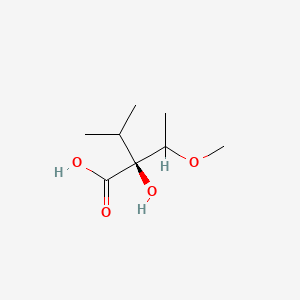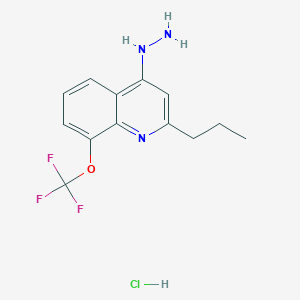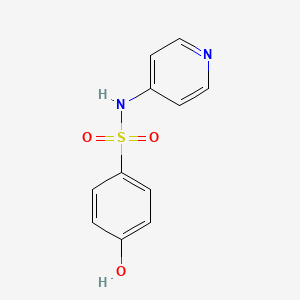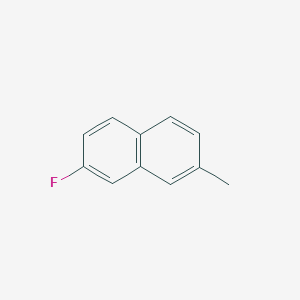
2-Fluoro-7-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-7-methylnaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the naphthalene ring. It is used in various scientific research applications, particularly in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-7-methylnaphthalene typically involves halogen exchange reactions. One common method starts with 2-bromomethyl-7-methylnaphthalene. This compound is treated with a source of nucleophilic fluoride, such as cesium fluoride, in a polar aprotic solvent like acetonitrile. The reaction is often carried out in the presence of a quaternary ammonium salt to enhance the solubility of cesium fluoride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorine-containing reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-7-methylnaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Cesium fluoride in acetonitrile for halogen exchange.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Various substituted naphthalenes depending on the nucleophile.
Oxidation: 2-Fluoro-7-methylbenzoic acid or 2-Fluoro-7-methylbenzaldehyde.
Reduction: this compound derivatives with reduced functional groups.
Applications De Recherche Scientifique
2-Fluoro-7-methylnaphthalene is used in several scientific research applications:
Organic Chemistry: As a standard in gas chromatography and for studying reaction mechanisms.
Material Science: In the synthesis of advanced materials with specific electronic properties.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Environmental Science: Used in studies related to the behavior of polycyclic aromatic hydrocarbons in the environment.
Mécanisme D'action
The mechanism of action of 2-Fluoro-7-methylnaphthalene in chemical reactions involves the interaction of its functional groups with various reagents. The fluorine atom, being highly electronegative, can influence the reactivity of the compound by stabilizing or destabilizing reaction intermediates. This can affect the overall reaction pathway and the products formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoromethylnaphthalene: Similar structure but lacks the methyl group at the 7-position.
7-Methylnaphthalene: Similar structure but lacks the fluorine atom.
2,7-Dimethylnaphthalene: Contains two methyl groups but no fluorine atom.
Uniqueness
2-Fluoro-7-methylnaphthalene is unique due to the presence of both a fluorine atom and a methyl group on the naphthalene ring. This combination of substituents can lead to distinct chemical properties and reactivity compared to other similar compounds. The fluorine atom can significantly alter the electronic properties of the molecule, making it useful in specific applications where such properties are desired.
Propriétés
Numéro CAS |
29885-92-5 |
|---|---|
Formule moléculaire |
C11H9F |
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
2-fluoro-7-methylnaphthalene |
InChI |
InChI=1S/C11H9F/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,1H3 |
Clé InChI |
OADSLVMMAKKKFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)
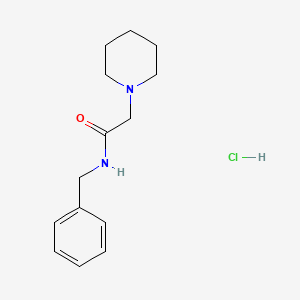






![tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13747834.png)
